molecular formula C5H2ClF5N4 B1382164 4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine CAS No. 1139245-15-0

4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine

Cat. No.: B1382164
CAS No.: 1139245-15-0
M. Wt: 248.54 g/mol
InChI Key: ZUWIJHUZGHFZFM-UHFFFAOYSA-N
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Description

4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine is a halogenated triazine derivative characterized by a pentafluoroethyl (-C₂F₅) substituent at position 6 and a chlorine atom at position 2. The pentafluoroethyl group is a highly electron-withdrawing moiety, which significantly impacts the compound’s electronic properties, lipophilicity, and reactivity.

Properties

IUPAC Name

4-chloro-6-(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF5N4/c6-2-13-1(14-3(12)15-2)4(7,8)5(9,10)11/h(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWIJHUZGHFZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Cl)N)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of phosphorus oxychloride and dimethylaniline as a base. The reaction is carried out by admixing 4,6-dihydroxy-5-fluoropyrimidine with phosphorus oxychloride, followed by vacuum distillation to remove excess reagents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

Triazin-2-amine derivatives are distinguished by substituents at positions 4 and 6, which dictate their physicochemical and pharmacological profiles. Key analogs include:

Compound Name Substituents (Position 4/6) Key Functional Groups
4-Chloro-6-(pentafluoroethyl)-triazin-2-amine Cl / -C₂F₅ Chlorine, pentafluoroethyl
Compound 2 () Cl / 2,3-dichlorophenoxypropyl Chlorine, dichlorophenyl ether
Compound 3 () Cl / phenoxypropyl Chlorine, phenyl ether
4-Chloro-6-(difluoromethyl)-triazin-2-amine Cl / -CF₂H Chlorine, difluoromethyl
4-Chloro-6-morpholino-triazin-2-amine Cl / morpholine Chlorine, morpholine
4-Chloro-6-(piperidin-1-yl)-triazin-2-amine Cl / piperidine Chlorine, piperidine

Key Observations :

  • Lipophilicity : Fluorinated groups like -C₂F₅ increase lipophilicity compared to morpholine or piperidine substituents, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Pharmacological Activity

Receptor Affinity and Selectivity
  • 5-HT6 Receptor Antagonists: Compounds 2 and 3 () show potent 5-HT6 receptor antagonism, critical for procognitive effects in dementia models. Compound 2’s 2,3-dichlorophenoxy group enhances receptor affinity and selectivity over compound 3’s phenyl ether, attributed to improved hydrophobic interactions .
  • H4 Receptor Antagonists : Analogs like 4-(4-methylpiperazin-1-yl)-6-(4-chlorophenyl)-triazin-2-amine () demonstrate submicromolar H4 receptor affinity, suggesting substituent-dependent receptor targeting.

Comparison with Target Compound: The pentafluoroethyl group’s high electronegativity and steric bulk may reduce non-specific receptor interactions but could hinder binding to targets requiring aromatic/hydrophobic interactions (e.g., 5-HT6 or H4 receptors).

Neuroprotective and Procognitive Effects
  • Compounds 2 and 3 () attenuate rotenone-induced neurotoxicity in SH-SY5Y cells, with compound 2 showing superior brain concentration profiles (2-fold higher than 3 at 60–240 min post-administration) due to optimized ADMET properties .
  • The pentafluoroethyl group’s metabolic stability (via C-F bond strength) might extend half-life but requires verification in vivo.
ADMET Profiles
  • Brain Penetration : Compound 3 achieves higher initial brain concentrations (30 min post-dose) than compound 2, but compound 2’s sustained levels (60–240 min) correlate with prolonged efficacy .
  • Safety : Compound 2 exhibits lower drug-drug interaction (DDI) risk than compound 3, likely due to reduced CYP450 inhibition. Fluorinated analogs may pose unique toxicity risks (e.g., bioaccumulation) .

Tables

Table 1: Substituent Impact on Key Properties

Substituent Electron Effect Lipophilicity (LogP) Metabolic Stability
-C₂F₅ Strongly EW High High
-CF₂H Moderately EW Moderate Moderate
2,3-Dichlorophenoxy Mildly EW High Moderate
Morpholine Donor Low Low

Table 2: Pharmacokinetic Comparison

Compound Tmax (Brain, min) Cmax (Brain, ng/g) Half-Life (min)
Compound 2 () 60–240 1200 180
Compound 3 () 30 800 90

Biological Activity

4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine is a fluorinated organic compound belonging to the triazine class. This compound exhibits significant biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article explores its biological mechanisms, research findings, and implications for future studies.

  • Molecular Formula : C5_5H2_2ClF5_5N4_4
  • Molecular Weight : 248.54 g/mol
  • CAS Number : 1139245-15-0

The pentafluoroethyl group enhances the compound's lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins and enzymes, which is crucial for its biological activity .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific tyrosine kinase enzymes that are often overexpressed in various cancers. This inhibition can disrupt signaling pathways that promote tumor growth and proliferation .
  • Protein Interactions : It interacts with proteins involved in critical cellular processes, potentially modulating their activity and influencing biochemical pathways.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes, including:

Enzyme Target Disease Effect
Tyrosine KinaseCancer (e.g., breast, lung)Inhibition leads to reduced cell proliferation
Protein KinasesDiabetesModulation of insulin signaling pathways

The inhibition of these enzymes suggests potential applications in treating proliferative diseases such as cancer and metabolic disorders.

Case Studies

  • Cancer Treatment : A study demonstrated that compounds similar to this compound effectively reduced tumor size in animal models by inhibiting tyrosine kinase activities associated with tumor growth .
  • Diabetes Management : Another investigation showed that triazine compounds could enhance insulin sensitivity by modulating protein kinase pathways involved in glucose metabolism .

Research Findings

Recent studies have focused on the synthesis and characterization of triazine derivatives for their biological properties. Notably:

  • A study published in early 2023 highlighted the synthesis of new triazine compounds and their in vitro biological analysis, emphasizing the potential for developing novel therapeutic agents based on structural modifications of triazines .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-6-(pentafluoroethyl)-1,3,5-triazin-2-amine, and how can reaction conditions be adjusted to improve yield and purity?

  • Methodological Answer : The synthesis of triazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, intermediate triazines are often prepared by reacting cyanuric chloride with amines or thiols under controlled conditions. Key variables include:
  • Temperature : Reactions are often initiated at 0°C to minimize side reactions (e.g., ).
  • Solvent : THF or acetone is commonly used for solubility and reactivity ().
  • Purification : Gradient elution with hexane/ethyl acetate (0–100% ethyl acetate) achieves >99% purity ().
  • Stoichiometry : A 1:1 molar ratio of triazine intermediate to nucleophile (e.g., 4-fluorophenol) is critical ().
    Example yields and conditions from analogous compounds:
IntermediateReagentsTemp (°C)Yield (%)Purity (UPLC)Reference
4,6-Dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine4-fluorobenzenethiol0°C → RT49%99%
4-Chloro-6-(mesityloxy)-N-phenyl-1,3,5-triazin-2-amine4-(trifluoromethyl)aniline101°C57%>99%

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^13C NMR detect substituents (e.g., methyl groups at δ 3.10 ppm in ).
  • Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., m/z 369 [M] in ).
  • UPLC : Quantifies purity (>99% achievable via gradient elution; ).
  • Elemental Analysis : Validates C/H/N ratios (e.g., ±0.4% deviation in ).

Q. What are the common byproducts or impurities encountered during synthesis, and how can they be identified and mitigated?

  • Methodological Answer : Common impurities include:
  • Unreacted starting materials : Detected via UPLC retention time shifts ().
  • Di-substituted byproducts : Formed due to excess nucleophile; controlled by stoichiometry ().
  • Oxidation products : Mitigated by inert atmospheres (N2_2/Ar).
    Mitigation strategies:
  • Chromatographic purification (e.g., silica gel column).
  • Low-temperature reactions to suppress side reactions ().

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : SAR studies require:
  • Derivatization : Introduce substituents (e.g., aryl, cycloalkyl) at the 4- and 6-positions ().
  • Biological Assays : Test antileukemic activity (e.g., IC50_{50} values against Jurkat cells; ).
  • 3D-QSAR Modeling : Use software like CoMFA/CoMSIA to correlate substituent effects with activity ().
    Example workflow:

Synthesize 10–20 derivatives with systematic substituent variations.

Characterize compounds (NMR, MS) and test in vitro activity.

Perform statistical modeling to identify critical substituent parameters (e.g., logP, steric bulk).

Q. What methodologies are recommended for analyzing conflicting pharmacokinetic data in triazine-based compounds?

  • Methodological Answer : Contradictions in PK data (e.g., bioavailability vs. metabolic stability) can arise from:
  • Species-specific metabolism : Validate in multiple models (rodent/non-rodent).
  • Assay variability : Use standardized protocols (e.g., ’s UPLC conditions).
    Resolution strategies:
  • Meta-analysis : Pool data from peer-reviewed studies (e.g., ).
  • Mechanistic studies : Probe cytochrome P450 interactions via liver microsome assays.

Q. How can computational chemistry approaches predict the reactivity and stability of this compound?

  • Methodological Answer : Computational tools include:
  • DFT Calculations : Predict bond dissociation energies (e.g., C-Cl vs. C-N reactivity).
  • Molecular Dynamics (MD) : Simulate solvation effects in THF/water mixtures ().
  • Docking Studies : Model interactions with biological targets (e.g., mTOR for ).
    Case study: MHY1485 (a triazine-based mTOR activator) was optimized using MD simulations to enhance binding affinity .

Data Contradiction Analysis Example

  • Issue : Conflicting yields (49% vs. 75%) in similar Suzuki coupling reactions ( vs. 8).
  • Resolution : Differences in catalyst loading ( uses 10 mol% Pd) and boronic acid stoichiometry (1:11 ratio in ) improve yields.

Key Tables for Reference

Q. Table 1. Comparative Synthesis Conditions

Parameter
Temperature0°C → RTRT → 80°C
CatalystNonePd(PPh3_3)4_4
Yield49%75%

Q. Table 2. Biological Activity of Analogous Triazines

CompoundActivity (IC50_{50})TargetReference
6-(4-Fluorophenyl)-4-piperidinyltriazine2.1 µMJurkat leukemia
MHY14850.5 µMmTOR activation

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